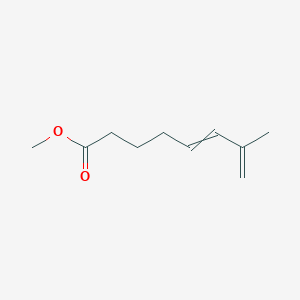
L-Isoleucine, L-prolylglycyl-L-threonyl-L-isoleucyl-L-asparaginyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Isoleucine, L-prolylglycyl-L-threonyl-L-isoleucyl-L-asparaginyl- is a complex peptide compound composed of multiple amino acids This compound is notable for its intricate structure, which includes L-isoleucine, L-prolylglycyl, L-threonyl, L-isoleucyl, and L-asparaginyl residues
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucine, L-prolylglycyl-L-threonyl-L-isoleucyl-L-asparaginyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Cleavage: The final peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter, genes encoding the peptide are inserted into bacterial or yeast cells, which then produce the peptide through fermentation. This method is advantageous for producing large quantities of the peptide with high purity.
Análisis De Reacciones Químicas
Types of Reactions
L-Isoleucine, L-prolylglycyl-L-threonyl-L-isoleucyl-L-asparaginyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in threonine can be oxidized to form ketones or aldehydes.
Reduction: Amide bonds can be reduced to amines under specific conditions.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC or DMSO can be used under mild conditions.
Reduction: LiAlH4 or NaBH4 are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of threonine residues may yield keto-threonine derivatives, while reduction of amide bonds may produce amine-containing peptides.
Aplicaciones Científicas De Investigación
L-Isoleucine, L-prolylglycyl-L-threonyl-L-isoleucyl-L-asparaginyl- has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle.
Industry: Utilized in the development of novel biomaterials and as a component in biochemical assays.
Mecanismo De Acción
The mechanism of action of L-Isoleucine, L-prolylglycyl-L-threonyl-L-isoleucyl-L-asparaginyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various cellular pathways, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- L-Valine, L-prolylglycyl-L-threonyl-L-valyl-L-asparaginyl-
- L-Leucine, L-prolylglycyl-L-threonyl-L-leucyl-L-asparaginyl-
Uniqueness
L-Isoleucine, L-prolylglycyl-L-threonyl-L-isoleucyl-L-asparaginyl- is unique due to its specific amino acid composition, which imparts distinct structural and functional properties. Compared to similar compounds, it may exhibit different binding affinities, stability, and biological activities, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
289885-44-5 |
|---|---|
Fórmula molecular |
C27H47N7O9 |
Peso molecular |
613.7 g/mol |
Nombre IUPAC |
(2S,3S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3R)-3-hydroxy-2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C27H47N7O9/c1-6-13(3)20(25(40)31-17(11-18(28)36)24(39)34-21(27(42)43)14(4)7-2)33-26(41)22(15(5)35)32-19(37)12-30-23(38)16-9-8-10-29-16/h13-17,20-22,29,35H,6-12H2,1-5H3,(H2,28,36)(H,30,38)(H,31,40)(H,32,37)(H,33,41)(H,34,39)(H,42,43)/t13-,14-,15+,16-,17-,20-,21-,22-/m0/s1 |
Clave InChI |
XWQWBJYAIKAWNH-CRFYWODOSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@@H]1CCCN1 |
SMILES canónico |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(C(C)O)NC(=O)CNC(=O)C1CCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-N-[[4-(2-methoxyphenyl)piperazino]methyl]benzamide](/img/structure/B12576087.png)
![2-{[(Oxan-2-yl)oxy]methyl}benzonitrile](/img/structure/B12576091.png)
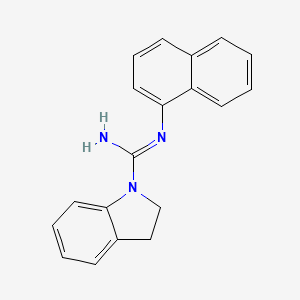
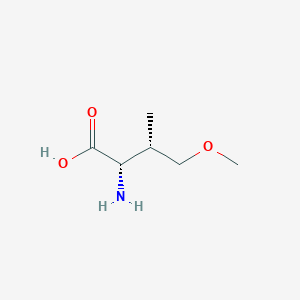
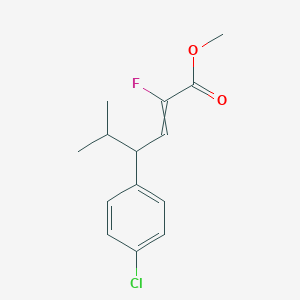


![1,7-Dioxaspiro[5.5]undecane, 2-methyl-8-propyl-, (2S,6R,8S)-](/img/structure/B12576137.png)
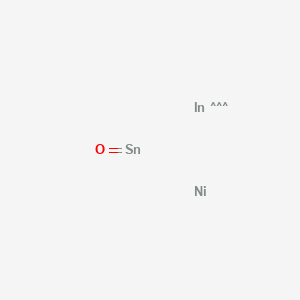
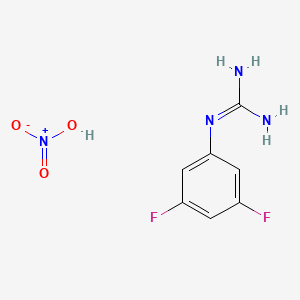
![N,N-Bis(4-bromophenyl)-4'-ethenyl[1,1'-biphenyl]-4-amine](/img/structure/B12576149.png)
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12576154.png)
